2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate
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Description
2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19ClN4O7 and its molecular weight is 462.84. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of oxadiazoles, such as 4-oxo-thiazolidines and 2-oxo-azetidines, show moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. QSAR studies reveal that substituents at specific positions contribute to the antibacterial efficacy, highlighting the structure-activity relationship that could guide the development of new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Photochemical Properties
The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, under study conditions, leads to the formation of cycloadducts, showcasing the potential for creating novel heterocyclic compounds through photochemical pathways. This insight could be valuable in synthesizing new materials with unique properties (Tsuge, Oe, & Tashiro, 1973).
Energetic Materials
The synthesis of energetic salts based on oxadiazol-furazan combinations demonstrates moderate thermal stabilities and insensitivity towards impact and friction. Such materials are superior in performance to traditional explosives like TNT, marking their significance in the development of insensitive munitions (Yu et al., 2017).
Antimicrobial Activity
Novel syntheses of naphtho-furan derivatives, incorporating oxadiazole units, have shown good antibacterial and anti-fungal activity. This emphasizes the therapeutic potential of such compounds in treating infections (Nagarsha et al., 2023).
Heterocyclic Synthesis
The preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on furan-2-ylmethylidene derivatives underlines the versatility of these heterocyclic frameworks in synthesizing compounds with potential biological activity. This research could guide the design of new drugs or materials (El-Essawy & Rady, 2011).
Cytotoxic Activity
The investigation into quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates highlights the anticancer potential of such compounds, especially against specific cancer cell lines. This research points towards the development of new anticancer therapies (Hassanzadeh et al., 2019).
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(furan-2-ylmethyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3.C2H2O4/c19-14-4-1-3-12(7-14)17-21-18(26-22-17)13-9-23(10-13)11-16(24)20-8-15-5-2-6-25-15;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,20,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVJBLPRVQRJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CO2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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